molecular formula C20H17N5O2S B2354225 5-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034546-67-1

5-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2354225
CAS No.: 2034546-67-1
M. Wt: 391.45
InChI Key: RUVBXKIGGKDCCC-UHFFFAOYSA-N
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Description

2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a dipyrido[1,2-a:4’,3’-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as thiophene-2-carboxylic acid and 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidative stress responses. It may also interact with cellular receptors, influencing signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-boronic acid share structural similarities.

    Pyrazole derivatives: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a closely related compound.

    Dipyrido[1,2-a4’,3’-d]pyrimidinone derivatives: Other compounds in this class include various substituted dipyrido[1,2-a:4’,3’-d]pyrimidinones.

Uniqueness

The uniqueness of 2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Its combination of thiophene, pyrazole, and dipyrido[1,2-a:4’,3’-d]pyrimidinone moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-23-16(11-15(22-23)17-5-4-10-28-17)20(27)24-9-7-14-13(12-24)19(26)25-8-3-2-6-18(25)21-14/h2-6,8,10-11H,7,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVBXKIGGKDCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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